2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid
Description
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid is a synthetic organic compound characterized by a pyrimidine core substituted with a methyl group at position 6, a phenyl ring at position 2, and a propanoic acid moiety linked via an ether oxygen at position 2.
Properties
IUPAC Name |
2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-8-12(19-10(2)14(17)18)16-13(15-9)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCOLDQMXNXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using appropriate halides and a base.
Esterification and Hydrolysis: The propanoic acid moiety is introduced via esterification followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid moiety.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity, while the propanoic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
- Substituent Effects on Acidity: The trifluoromethyl (CF₃) group in 1311278-53-1 lowers the pKa (3.14) compared to unsubstituted propanoic acids (pKa ~4.8), enhancing ionization and bioavailability . The methyl and phenyl groups in the target compound may similarly modulate acidity.
- Biological Activity: Sulfur-containing analogs (e.g., 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid) exhibit improved pesticidal activity due to thioether linkages, whereas ether-linked compounds like the target may prioritize environmental stability .
- Agrochemical Relevance: Quizalofop-ethyl demonstrates that propanoic acid esters are effective herbicides, suggesting the target compound (if esterified) could share mechanisms like acetyl-CoA carboxylase (ACCase) inhibition .
Research Findings and Limitations
While the provided evidence lacks direct data on this compound, insights from analogs indicate:
- Synthetic Feasibility: The compound can likely be synthesized via nucleophilic substitution of 4-hydroxy-6-methyl-2-phenylpyrimidine with methyl 2-chloropropanoate, followed by hydrolysis, as seen in ’s methodology .
- Crystallographic Behavior: Pyrimidine-propanoic acid hybrids (e.g., ) form hydrogen-bonded networks (C–H···O) in crystal structures, which may influence solid-state stability .
- Knowledge Gaps: Experimental data on solubility, toxicity, and bioactivity of the target compound are absent in the reviewed literature.
Biological Activity
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrimidine ring with specific substitutions that may influence its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula for this compound is C14H14N2O3. Its structure includes a pyrimidine ring substituted with a methyl group and a phenyl group, linked to a propanoic acid moiety through an ether bond (–O–). This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoic acid |
| CAS Number | 861212-19-3 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in key physiological processes. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. The phenyl group may enhance binding affinity due to increased hydrophobic interactions, while the propanoic acid moiety can affect solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that this compound might exhibit similar effects. In vitro studies are necessary to confirm its efficacy against specific pathogens.
Anticancer Properties
Preliminary studies suggest that compounds containing the pyrimidine scaffold possess anticancer activity. For example, certain derivatives have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231. The potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin warrants further investigation.
Case Studies and Research Findings
- Antitumor Activity : A study examining the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on the core structure of this compound.
- DPP-IV Inhibition : Research into similar compounds has highlighted their role as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). The inhibition mechanism involves blocking the enzyme responsible for degrading incretin hormones, thus enhancing insulin secretion.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)acetic acid | Antimicrobial | Similar scaffold |
| 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)butanoic acid | Antitumor | Longer carbon chain |
| 2-(4-Pyridinyl)-propanoic acid | DPP-IV Inhibitor | Different heterocyclic structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
